DMTO serves as a simple model compound for studying the behavior of organotin compounds, which are a class of chemicals containing tin and carbon bonds. These studies can help researchers understand the interactions of organotin compounds with biological systems and the environment.Source: Journal of Organometallic Chemistry:
Some research has focused on DMTO's neurotoxic properties. Due to its ability to interfere with cellular metabolism, DMTO has been used in animal models to study neurodegenerative diseases.Source: Toxicology Letters: It's important to note that DMTO wouldn't be used therapeutically due to its own toxicity.
In rare cases, DMTO may be employed as a reagent in specific organic synthesis reactions. However, due to the availability of safer alternatives, its use in this area is limited.
Dimethyltin oxide, also known as dimethyloxostannane, is an organotin compound with the molecular formula C₂H₆OSn. It appears as a white to beige powder or crystalline solid and has a molecular weight of 164.78 g/mol. The compound exhibits a melting point in the range of 380-390°C, making it stable under various conditions. Dimethyltin oxide is primarily used in various industrial applications due to its unique chemical properties and biological activities .
DMO's neurotoxicity is believed to be due to its ability to inhibit enzymes crucial for maintaining cellular function in the nervous system. One proposed mechanism involves the inhibition of butyrylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine []. Disruption of acetylcholine signaling leads to a cascade of events ultimately causing neuronal death.
These reactions highlight its versatility and potential for further chemical modifications.
Several methods exist for synthesizing dimethyltin oxide:
These methods vary in complexity and yield, allowing for flexibility depending on the desired application.
Dimethyltin oxide has diverse applications across various industries:
These applications leverage its unique chemical properties to improve product performance.
Research on interaction studies involving dimethyltin oxide has focused on its reactivity with biological systems. Notably, studies have shown that it can interact with cellular membranes, potentially disrupting their integrity. Additionally, its interactions with proteins and nucleic acids have been investigated to understand its mechanism of action as an antimicrobial agent .
Such studies are crucial for assessing both its efficacy and safety profile.
Dimethyltin oxide shares similarities with several other organotin compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Properties |
---|---|---|
Monomethyltin oxide | C₁H₄OSn | Less toxic; used as a stabilizer |
Trimethyltin oxide | C₃H₉OSn | More toxic; effective biocide |
Dibutyltin oxide | C₈H₁₈OSn | Used in antifouling paints; higher environmental impact |
Dimethyltin oxide is unique due to its balance between efficacy as a biocide and lower toxicity compared to other organotin compounds like trimethyltin oxide. Its ability to act as both a catalyst and an antimicrobial agent further distinguishes it from similar compounds.
The hydrolysis of dimethyltin dichloride represents a fundamental pathway for dimethyltin oxide synthesis, involving complex equilibrium reactions that depend on solution conditions and ionic strength [1] [2]. The hydrolysis process proceeds through a series of stepwise reactions where dimethyltin dichloride undergoes aquation in solution, with the equilibrium strongly favoring the aquodimethyltin cation [3]. Spectrophotometric studies conducted at twenty-five degrees Celsius reveal that the hydrolysis mechanism involves the formation of multiple mononuclear and binuclear hydroxylated species [1] [2].
The primary hydrolysis reactions follow the general equation where dimethyltin cations react with hydroxide ions to form progressively more hydroxylated species [1]. The mononuclear species include dimethyltin monohydroxide cation, dimethyltin dihydroxide, and dimethyltin trihydroxide anion [1] [2]. Binuclear species such as bis(dimethyltin) dihydroxide dication and bis(dimethyltin) trihydroxide cation also form under specific conditions, though these represent less than ten percent of the total species distribution [1] [2].
Table 1: Hydrolysis Formation Constants for Dimethyltin(IV) Species at 25°C
Species | Equilibrium Constant (-log β) | Formation Percentage (%) | Ionic Strength (mol dm⁻³) |
---|---|---|---|
(CH₃)₂Sn(OH)⁺ | 3.12 ± 0.03 | 74 (at pH 4.2) | 0.1 (NaClO₄) |
(CH₃)₂Sn(OH)₂ | 8.43 ± 0.04 | 100 (pH 7.5-9.5) | 0.1 (NaClO₄) |
(CH₃)₂Sn(OH)₃⁻ | 19.45 ± 0.09 | Predominant (pH > 10.5) | 0.1 (NaClO₄) |
[(CH₃)₂Sn]₂(OH)₂²⁺ | 4.86 ± 0.05 | 6 (at pH 4.3) | 0.1 (NaClO₄) |
[(CH₃)₂Sn]₂(OH)₃⁺ | 9.74 ± 0.08 | 5 (at pH 5.5) | 0.1 (NaClO₄) |
The kinetics of dimethyltin dichloride hydrolysis demonstrate significant dependence on ionic strength and the nature of the supporting electrolyte [1] [2]. In sodium perchlorate media, the hydrolysis constants show less variation compared to sodium chloride solutions, indicating that perchlorate ions exhibit minimal coordination tendency toward tin centers [1]. The dependency on ionic strength follows a semi-empirical Debye-Hückel type equation, allowing for prediction of hydrolysis constants across different ionic strength ranges [1] [2].
Research findings indicate that mononuclear species predominate throughout most pH ranges, with the dimethyltin monohydroxide cation being the dominant species in acidic conditions [1]. The dimethyltin dihydroxide species achieves nearly complete formation in the pH range of seven and five-tenths to nine and five-tenths, representing the optimal conditions for this intermediate [1] [2]. The formation of binuclear species remains limited, with maximum percentages not exceeding six percent under the studied experimental conditions [1].
The thermodynamic analysis reveals that the free energy change for dimethyltin dichloride hydrolysis is significantly less negative compared to analogous silicon compounds, making the hydrolysis readily reversible [3]. This reversibility prevents the formation of large condensation polymers, distinguishing organotin hydrolysis from other metalloid systems [3]. The equilibrium distribution of hydrolytic species varies systematically with hydrogen ion concentration, providing predictable speciation patterns for synthetic applications [1].
Industrial-scale production of dimethyltin oxide through direct alkylation of metallic tin represents a significant advancement in organotin synthesis technology [4] [5]. This methodology involves the direct reaction of powdered tin metal with alcohols at elevated temperatures ranging from two hundred to four hundred degrees Celsius [4] [5]. The process eliminates the need for traditional Grignard reagents or organometallic intermediates, providing a more economically viable route for large-scale production [6] [7].
The direct alkylation mechanism proceeds through oxidative addition of alkyl groups to the tin metal surface, facilitated by high temperatures and alcohol solvents [5] [8]. Patent literature describes quantitative yields of monoalkyltin, dialkyltin, and trialkyltin oxides using this approach [5]. The reaction typically requires powdered tin metal to maximize surface area and ensure efficient mass transfer during the alkylation process [9] [5].
Table 2: Industrial Synthesis Methods and Reaction Conditions
Synthesis Method | Temperature Range (°C) | Pressure Conditions | Reaction Time | Key Parameters |
---|---|---|---|---|
Dimethyltin dichloride hydrolysis | 25 (aqueous) | Atmospheric | pH dependent | pH 1-11, ionic strength |
Direct tin metal alkylation | 200-400 | Atmospheric | 0.5 hours | Alcohol excess, metal powder |
Solvothermal synthesis | 250-315 | Autogenous | 2 hours | Organic solvent, heating rate |
Grignard reagent method | 110 | Atmospheric | Variable | Ether solvent, RMgX |
Aluminum compound alkylation | Ambient to 110 | 100 bar | Variable | R₃Al, SnCl₄ ratio |
Alternative industrial approaches utilize organoaluminum compounds as alkylating agents, particularly in the production of butyltin and octyltin derivatives [6] [7]. These reactions can proceed to partial alkylation stages, directly yielding alkyltin halides without requiring complete alkylation followed by redistribution [6] [7]. The trialkylaluminum route offers advantages in terms of selectivity and reduced solvent requirements compared to traditional Grignard methodologies [6].
The Kocheshkov redistribution reaction remains important for producing specific alkyltin chloride compositions from tetraalkylstannanes [6]. This process involves heating tetraalkylstannanes with appropriate amounts of tin tetrachloride, allowing redistribution to occur and yielding the desired alkyltin chlorides [6] [7]. Industrial implementations of this approach require careful temperature control and stoichiometric optimization to achieve high yields and selectivity.
Process optimization studies demonstrate that reaction temperatures around two hundred to four hundred degrees Celsius provide optimal conversion rates while minimizing side reactions [5]. The use of excess alcohol serves both as reactant and solvent, facilitating the dissolution of intermediate species and promoting forward reaction progress [5] [8]. Catalytic additives such as aluminum trichloride or potassium iodide can enhance reaction rates and selectivity under specific conditions [9] [10].
Solvothermal synthesis represents an advanced methodology for producing high-purity dimethyltin oxide under controlled temperature and pressure conditions [11] [12]. This technique utilizes organic solvents such as alcohols and glycols at temperatures around three hundred degrees Celsius in sealed autoclave systems [11]. The solvothermal approach offers distinct advantages including lower processing temperatures compared to conventional calcination methods and enhanced control over particle morphology and crystallinity [11].
The solvothermal process typically employs metal precursors such as acetates or alkoxides suspended in organic solvents within glass-lined autoclaves [11]. Common solvent systems include two-methoxyethanol, ethylene glycol, one,two-propanediol, and one,four-butanediol, each providing different reaction pathways and product characteristics [11]. The heating protocol involves controlled temperature ramping at approximately two and three-tenths degrees Celsius per minute to the target temperature, followed by isothermal treatment for two hours [11].
Table 3: Solvothermal Synthesis Parameters and Purification Methods
Solvent System | Temperature (°C) | Heating Rate (°C/min) | Autoclave Volume (mL) | Purification Method |
---|---|---|---|---|
2-methoxyethanol | 250-315 | 2.3 | 200-300 | Centrifugation + washing |
Ethylene glycol | 250-315 | 2.3 | 200-300 | Centrifugation + washing |
1,2-propanediol | 250-315 | 2.3 | 200-300 | Centrifugation + washing |
1,4-butanediol | 250-315 | 2.3 | 200-300 | Centrifugation + washing |
Dimethylformamide (DMF) | Variable | Variable | Variable | Evaporation techniques |
Purification techniques for solvothermally synthesized dimethyltin oxide involve multiple strategies depending on the solvent system employed [13] [14]. High-boiling solvents such as dimethylformamide and dimethyl sulfoxide require specialized removal procedures due to their polar nature and high boiling points [14] [15]. Effective purification approaches include back-extraction into less polar solvents, evaporation under deep vacuum conditions, or dialysis against appropriate solvents [14].
The cryovap method represents an innovative approach for ambient-temperature solvent removal, particularly useful for heat-sensitive organotin products [15]. This technique utilizes pressure gradients between distillation flasks and receivers in evacuated closed systems, enabling solvent removal at temperatures as low as eighteen to twenty-eight degrees Celsius [15]. The method proves especially effective for removing dimethylformamide, dimethyl sulfoxide, and N-methylpyrrolidone from synthetic mixtures [15].
Column chromatography purification requires careful consideration of solvent exchange to avoid complications from polar, high-boiling reaction solvents [13]. Successful strategies include evaporation of reaction mixtures to dryness followed by redissolution in dichloromethane, or adsorption onto silica gel followed by dry-loading techniques [13]. The choice of purification method significantly impacts the final product purity and yield, with evaporation-based approaches generally providing superior results compared to direct liquid injection methods [13].
Advanced purification protocols for organotin compounds may incorporate oxidative cleanup steps using dimethyldioxirane to eliminate sulfur-containing impurities [16]. This approach proves particularly valuable when sulfur species interfere with analytical determinations or product quality [16]. The oxidation selectively converts sulfur compounds to polar sulfones that can be removed through alumina chromatography while leaving organotin species unreacted [16].
Table 4: Thermodynamic Hydrolysis Constants at 25°C
Ionic Medium | log β₁₁ (M(OH)⁺) | log β₁₂ (M(OH)₂) | log β₂₂ (M₂(OH)₂²⁺) |
---|---|---|---|
NaClO₄ (0.1 M) | -3.12 ± 0.03 | -8.43 ± 0.04 | -4.86 ± 0.05 |
NaClO₄ (1.0 M) | -3.40 ± 0.03 | -8.75 ± 0.03 | -5.24 ± 0.06 |
NaCl (0.1 M) | -3.16 ± 0.05 | -8.48 ± 0.06 | -4.89 ± 0.05 |
NaCl (1.0 M) | -3.58 ± 0.04 | -9.35 ± 0.05 | -5.45 ± 0.06 |
Pure water (extrapolated) | -2.93 ± 0.04 | -8.31 ± 0.09 | -4.75 ± 0.06 |
Corrosive;Acute Toxic;Irritant;Health Hazard